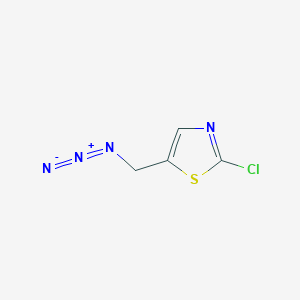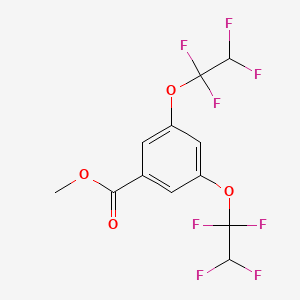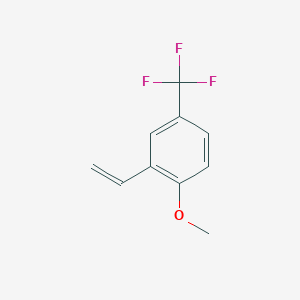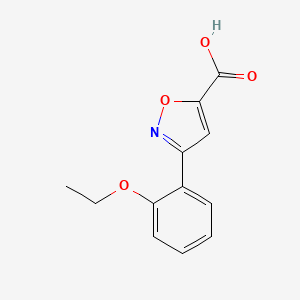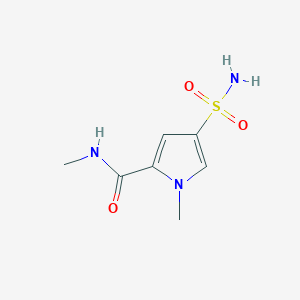
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenethylamine and is characterized by the presence of two methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Step 1: Formation of Nitroalkene
Reactants: 2,5-Dimethoxybenzaldehyde, Nitroethane
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol
Conditions: Reflux
-
Step 2: Reduction of Nitroalkene to Amine
Reactants: Nitroalkene
Reducing Agent: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Solvent: Ether or ethanol
Conditions: Room temperature or mild heating
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the double bond in the prop-2-en-1-amine moiety.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives
Reduction: Saturated amines, reduced alkenes
Substitution: Halogenated derivatives, nitro compounds
Applications De Recherche Scientifique
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. It is known to generate reactive oxygen species (ROS) in certain cellular environments, leading to oxidative stress and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors and enzymes, influencing neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethoxyphenyl)prop-2-en-1-amine
- 3-(2,4-Dimethoxyphenyl)prop-2-en-1-amine
- 3-(2,5-Dimethoxyphenyl)prop-2-en-1-one
Uniqueness
3-(2,5-Dimethoxyphenyl)prop-2-en-1-amine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 5 positions enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to other similar compounds.
Propriétés
Numéro CAS |
791563-64-9 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(E)-3-(2,5-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h3-6,8H,7,12H2,1-2H3/b4-3+ |
Clé InChI |
UBLRPXQMWQHSKH-ONEGZZNKSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=C/CN |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









